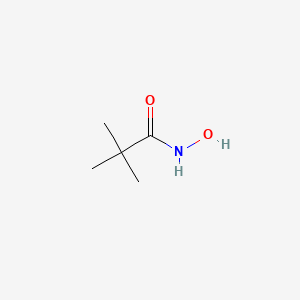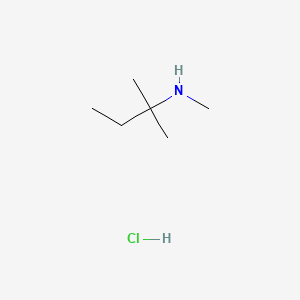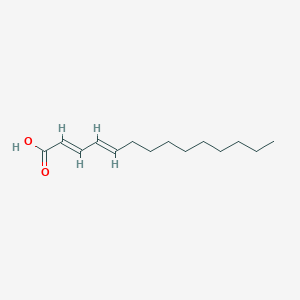![molecular formula C10H13N3OS B3050995 [(2-Ethoxyphenyl)methylideneamino]thiourea CAS No. 303088-12-2](/img/structure/B3050995.png)
[(2-Ethoxyphenyl)methylideneamino]thiourea
Overview
Description
[(2-Ethoxyphenyl)methylideneamino]thiourea, also known as EMPTU, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. EMPTU belongs to the class of thiourea derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of [(2-Ethoxyphenyl)methylideneamino]thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes and metabolic pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species and lipid peroxidation, indicating its antioxidant activity. This compound has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, indicating its anti-inflammatory activity. In addition, this compound has been found to have a low toxicity profile, making it a potential candidate for drug development.
Advantages and Limitations for Lab Experiments
[(2-Ethoxyphenyl)methylideneamino]thiourea has several advantages for lab experiments. It is easy to synthesize, and the reaction conditions can be optimized to increase the yield. This compound has also been found to have a low toxicity profile, making it suitable for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its pharmacological properties. In addition, this compound has not been extensively studied in humans, and its safety and efficacy need to be evaluated in clinical trials.
Future Directions
For [(2-Ethoxyphenyl)methylideneamino]thiourea research include further studies on its mechanism of action, optimization of its pharmacological properties, and evaluation of its safety and efficacy in clinical trials. This compound can also be modified to improve its bioavailability and target specific diseases. Overall, this compound has the potential to be a valuable addition to the arsenal of drugs available for the treatment of various diseases.
Scientific Research Applications
[(2-Ethoxyphenyl)methylideneamino]thiourea has been studied for its potential pharmacological properties such as anticancer, antifungal, and antibacterial activities. It has also been investigated for its antioxidant and anti-inflammatory effects. This compound has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further drug development.
properties
IUPAC Name |
[(2-ethoxyphenyl)methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-2-14-9-6-4-3-5-8(9)7-12-13-10(11)15/h3-7H,2H2,1H3,(H3,11,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUDDSAVHRMERK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353343 | |
| Record name | Hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
303088-12-2 | |
| Record name | Hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Cyclopropanecarboxylic acid, 1-[(4-bromophenyl)methyl]-](/img/structure/B3050920.png)





![1-[(3-Chlorophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B3050930.png)


